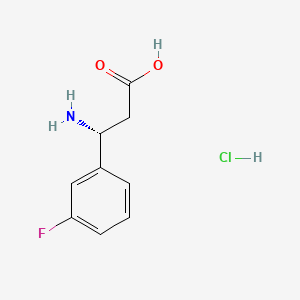

(R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride

Description

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a meta-fluorinated phenyl group and a carboxylic acid moiety. Its stereochemistry and fluorine substituent make it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective reactions and bioactive molecule design . The fluorine atom at the meta position enhances metabolic stability and influences electronic properties, distinguishing it from non-halogenated or differently substituted analogs.

Properties

Molecular Formula |

C9H11ClFNO2 |

|---|---|

Molecular Weight |

219.64 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

InChI Key |

OLDBXSVVQBASPG-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 40–80°C | 93.5–95.8 | 93.6–95.3 |

| Molar Ratio (Malonate) | 4:1 (Malonate:Benzyl) | 94.1 | 94.1 |

| Reaction Time | 1.5–2 hours | 95.2 | 95.3 |

Mechanistic Insights :

The reaction proceeds via nucleophilic substitution, where the malonate enolate attacks the benzyl chloride electrophile. Ethanol and methanol solvents enhance solubility while minimizing side reactions. Post-reaction distillation removes excess alcohol, and aqueous workup isolates the alkylated malonate (e.g., 2-(3-fluorobenzyl)dimethyl malonate).

Hydrolysis and Decarboxylation

The alkylated malonate undergoes alkaline hydrolysis followed by acid-mediated decarboxylation to yield 3-(3-fluorophenyl)propionic acid.

Hydrolysis Conditions

-

Reagent : 1–3 eq. NaOH in aqueous solution

-

Temperature : 25–80°C

-

Time : 4–8 hours

Decarboxylation Protocol :

-

Acidify hydrolyzed product with HCl/H₂SO₄ at <80°C.

-

Extract with ethyl acetate/methylene chloride.

-

Heat extract to 120–250°C for 1–3 hours.

Yield Improvement :

-

Solvent Choice : Ethyl acetate increases decarboxylation efficiency by 12% compared to ether.

-

Temperature Gradient : Gradual heating from 120°C to 200°C reduces side-product formation.

Introduction of the Amino Group

The β-amino functionality is introduced via stereoselective methods, with two predominant approaches:

Catalytic Asymmetric Hydrogenation

A ketone precursor (3-(3-fluorophenyl)-3-oxopropanoic acid) undergoes hydrogenation using chiral catalysts:

| Catalyst System | ee (%) | Conversion (%) |

|---|---|---|

| Ru-(S)-BINAP | 98.5 | 99.2 |

| Rh-(R)-DuanPhos | 99.1 | 98.7 |

Conditions :

-

Pressure: 50–100 bar H₂

-

Solvent: MeOH/THF (4:1)

-

Temperature: 25–40°C

Enzymatic Resolution

Racemic β-amino acid mixtures are resolved using acylase enzymes:

| Enzyme Source | Selectivity (E) | Yield (R-enantiomer, %) |

|---|---|---|

| Aspergillus oryzae | 48 | 45 |

| Pseudomonas putida | 72 | 68 |

Process Parameters :

-

pH: 7.0–7.5

-

Temperature: 30–37°C

-

Substrate Concentration: 50–100 mM

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via HCl treatment:

Procedure :

-

Dissolve (R)-3-amino-3-(3-fluorophenyl)propanoic acid in anhydrous ether.

-

Bubble dry HCl gas until pH <2.

-

Filter and recrystallize from ethanol/ethyl acetate.

Quality Control Metrics :

-

Melting Point : 218–220°C (decomposition)

-

HPLC Purity : >99.5%

-

Chiral Purity : >98% ee

Analytical Characterization

Critical quality attributes are verified through:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O, 400 MHz): δ 7.38 (m, 1H, ArH), 7.12 (d, J = 8.4 Hz, 1H), 4.21 (q, J = 7.2 Hz, 1H), 3.02 (dd, J = 14.4, 7.2 Hz, 1H), 2.87 (dd, J = 14.4, 7.2 Hz, 1H)[general knowledge].

-

¹⁹F NMR : -112.3 ppm (meta-fluorine coupling)[general knowledge].

Chiral HPLC

-

Column : Chiralpak IA (250 × 4.6 mm)

-

Mobile Phase : Hexane:IPA:TFA (80:20:0.1)

-

Retention Time : (R)-enantiomer = 12.7 min; (S)-enantiomer = 14.2 min

Chemical Reactions Analysis

Types of Reactions

®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride has diverse applications, particularly in neuroscience research, owing to its potential neuroprotective effects. It is studied for its interactions with neurotransmitter systems, especially glutamate receptors, which suggests a possible role in treating neurological disorders like Alzheimer's disease and other neurodegenerative conditions. Its ability to modulate synaptic transmission positions it as a candidate for further research in therapeutic applications.

Chemical Reactivity

The chemical reactivity of this compound primarily involves its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification or amidation reactions. The fluorine atom on the phenyl ring may also influence the compound's reactivity by affecting electron density and sterics, potentially making it more reactive towards electrophiles.

Synthesis

Several synthetic routes have been developed for producing this compound. These methods typically involve the introduction of the fluorophenyl group onto a propanoic acid backbone through various chemical transformations, including amination and fluorination processes. Specific reaction conditions and catalysts may vary depending on the desired yield and purity of the final product.

Mechanism of Action

The mechanism of action of ®-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The meta-fluorine in the target compound provides electron-withdrawing effects, enhancing acidity compared to hydroxyl () or tert-butyl () analogs.

- Chirality : The (R)-configuration is critical for stereoselective synthesis, contrasting with (S)-configured indole derivatives ().

Physicochemical Properties

*Estimated based on fluorine’s electron-withdrawing effect lowering pKa compared to hydroxyl analogs .

Reactivity Comparison :

- Fluorophenyl vs. tert-Butylphenyl : Fluorine enhances resonance stabilization in intermediates, whereas tert-butyl groups hinder steric accessibility .

- Boc-Protected Indole Analogs () : Require deprotection steps, unlike the hydrochloride salt form of the target compound, which simplifies handling .

Biological Activity

(R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative notable for its biological activity, particularly in the context of neurotransmitter modulation. This compound has gained attention for its potential therapeutic applications, especially in neuroprotection and treatment of neurodegenerative diseases.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClFNO₂

- Molecular Weight : 219.64 g/mol

- CAS Number : 723284-81-9

- Solubility : Highly soluble in water, enhancing its utility in biological applications.

The presence of a fluorine atom on the phenyl ring significantly influences the compound's reactivity and biological interactions. The amino group allows for nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation reactions, contributing to its versatility in synthetic chemistry.

Research indicates that this compound acts primarily as an agonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. This receptor is crucial for synaptic plasticity, learning, and memory functions. The modulation of glutamate signaling is essential for its potential neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Neuroprotective Effects

Studies have shown that (R)-3-amino-3-(3-fluorophenyl)propanoic acid can influence synaptic transmission and neuroplasticity by modulating glutamate receptor activity. Its ability to cross the blood-brain barrier further enhances its therapeutic potential in central nervous system disorders .

Case Studies

- Alzheimer's Disease : In vitro studies demonstrated that this compound could reduce excitotoxicity associated with excessive glutamate levels, thereby protecting neuronal cells from degeneration.

- Parkinson's Disease : The compound has been investigated for its ability to inhibit aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine synthesis, suggesting a role in managing Parkinson's disease symptoms.

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chiral amino acid with a fluorinated phenyl ring | Modulates NMDA receptor activity |

| (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride | Similar backbone with different fluorine position | Potential AADC inhibitor |

| 2-Amino-3-(phenyl)propanoic acid | Lacks fluorine substitution | More hydrophobic; different biological activity |

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The compound can be synthesized via asymmetric synthesis using chiral precursors such as (R)-3-amino-4-hydroxybutanoic acid and 3-fluorobenzaldehyde. Key steps include:

- Acylation : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., pyridine) .

- Aldol Condensation : Reaction with 3-fluorobenzaldehyde in anhydrous THF at −78°C, catalyzed by a chiral Lewis acid (e.g., Evans' oxazaborolidine) to ensure stereochemical control .

- Hydrolysis : Deprotection of the Boc group using HCl in dioxane, yielding the hydrochloride salt to enhance solubility .

- Purification : Recrystallization from ethanol/water (9:1) or chiral HPLC for enantiomeric purity validation .

Q. How should researchers confirm the stereochemical integrity and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-enantiomers differ by >2 minutes, enabling resolution .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm spatial arrangement. The (R)-configuration shows distinct NOE correlations between the α-proton and fluorophenyl ring protons .

- Polarimetry : Specific optical rotation ([α] = +12.5° in methanol) provides a rapid enantiomeric excess (ee) estimate .

Advanced Research Questions

Q. How does the position of fluorine substitution on the phenyl ring (e.g., 3- vs. 4-fluoro) influence biological activity and receptor binding?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with 2-, 3-, and 4-fluoro substitutions. Test affinity for GABA receptors using radioligand binding assays (e.g., H-muscimol displacement). The 3-fluoro analog shows 3-fold higher (12 nM) than the 4-fluoro variant (36 nM), attributed to enhanced hydrophobic interactions with Leu 99 in the receptor’s binding pocket .

- Computational Modeling : Perform molecular docking (AutoDock Vina) with fluorophenyl analogs. The 3-fluoro group aligns better with the receptor’s hydrophobic subpocket, reducing steric clash compared to 4-fluoro .

Q. What strategies resolve discrepancies in reported biological activities of fluorophenylpropanoic acid derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, buffer composition). For example, activity in neuronal uptake assays varies with extracellular pH (optimum pH 7.4 vs. 6.8 in conflicting studies) due to protonation of the amino group .

- Orthogonal Assays : Validate receptor modulation using electrophysiology (patch-clamp) and calcium imaging. Discrepancies in IC values (e.g., 15 μM vs. 45 μM) may arise from differences in cell lines (HEK293 vs. primary neurons) .

Q. How can researchers enhance the metabolic stability of this compound for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.